1-Phenyl-1H-indole-3-carbonitrile is an organic compound that belongs to the indole family, characterized by its unique structure and diverse applications in scientific research. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. It is classified as a carbonitrile derivative of indole, which is a bicyclic structure known for its presence in various natural products and pharmaceuticals.
The compound can be synthesized from various precursors, including indole derivatives and nitriles. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. The classification of 1-phenyl-1H-indole-3-carbonitrile is primarily based on its functional groups: the indole moiety and the carbonitrile group.
1-Phenyl-1H-indole-3-carbonitrile can be synthesized through several methods, often involving the reaction of indole derivatives with cyanating agents. A common approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating reagent in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The reaction typically takes place in a solvent like 1,2-dichloroethane under controlled temperature conditions.
The synthesis generally follows these steps:
The molecular formula of 1-phenyl-1H-indole-3-carbonitrile is C16H12N2. Its structure consists of an indole ring fused with a phenyl group and a carbonitrile substituent at the 3-position of the indole ring. The compound exhibits a planar structure due to the conjugation between the aromatic systems.
The following spectral data can be used for characterization:
1-Phenyl-1H-indole-3-carbonitrile can participate in various chemical reactions due to its functional groups:
For example, in electrophilic aromatic substitution reactions, 1-phenyl-1H-indole-3-carbonitrile may react with electrophiles such as halogens or sulfonic acids, leading to substituted products at various positions on the aromatic rings .
The mechanism of action for compounds like 1-phenyl-1H-indole-3-carbonitrile often involves interactions with biological targets such as enzymes or receptors. For instance, it has been studied for its potential inhibitory effects on specific protein kinases, which are crucial in cellular signaling pathways.
In vitro studies have demonstrated that derivatives of indole compounds can induce apoptotic pathways through mechanisms involving caspase activation. This suggests that 1-phenyl-1H-indole-3-carbonitrile may have therapeutic potential in cancer treatment by modulating cell death pathways .
1-Phenyl-1H-indole-3-carbonitrile has several applications in scientific research:
Electrophilic cyanation at the indole C3 position provides a direct route to 1-phenyl-1H-indole-3-carbonitrile. A key reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which delivers the "CN⁺" equivalent under Lewis acid activation. In a representative procedure, 7-bromo-1-methyl-2-phenyl-1H-indole undergoes cyanation with NCTS and boron trifluoride diethyl etherate (BF₃·OEt₂) in 1,2-dichloroethane at 100°C for 24 hours, yielding the corresponding 3-carbonitrile derivative in 41% isolated yield after crystallization [4]. This method demonstrates moderate regioselectivity but requires optimization of reaction time and catalyst loading to minimize byproducts.
Alternative classical approaches include the dehydration of indole-3-carboxaldehyde oxime precursors. For unsubstituted indole-3-carbonitrile, aldehyde substrates are converted via reflux with hydroxylamine hydrochloride/sodium formate, followed by oxidative dehydration. While this sequence achieves 48–63% yields, it suffers from multi-step inefficiency and harsh conditions [6].
The Vilsmeier-Haack reaction enables sequential C3 formylation and cyanation. Nitro-substituted indoles (e.g., 5/6-nitro-1H-indoles) undergo formylation with POCl₃/DMF to give 3-carbaldehydes, which are then converted to nitriles via aldoxime intermediates. Treatment with hydroxylamine hydrochloride in formic acid/sodium formate generates oximes, followed by dehydration to nitriles [8]. This approach is adaptable to electron-deficient indoles but requires stoichiometric dehydrating agents and generates corrosive byproducts.
Table 1: Comparison of Traditional Cyanation Methods
Method | Reagent System | Yield Range | Limitations |
---|---|---|---|
Electrophilic NCTS | NCTS/BF₃·OEt₂, DCE, Δ | 41–75% | Moderate regioselectivity |
Oxime Dehydration | NH₂OH·HCl/HCO₂H/ HCO₂Na, Δ | 48–63% | Multi-step, harsh conditions |
Vilsmeier-Formylation | POCl₃/DMF → NH₂OH·HCl | 55–70% | Limited to activated indoles |
Boron trifluoride etherate (BF₃·OEt₂) significantly enhances NCTS-mediated cyanations by activating the sulfonamide reagent toward electrophilic attack. Mechanistic studies suggest BF₃ coordination to NCTS generates a highly electrophilic nitrilium ion, which undergoes regioselective addition at the indole C3 position. Optimized protocols use 1.5–3.0 equiv of BF₃·OEt₂ in dichloroethane at 80–100°C, achieving 60–75% yields for N-alkylated indoles [4]. Zinc chloride (ZnCl₂) offers a cheaper alternative but with lower efficiency (40–50% yields) due to competing hydrolysis.
Palladium-catalyzed reactions enable late-stage diversification of pre-functionalized indole-3-carbonitriles. Suzuki-Miyaura coupling of 3-iodo-1-benzyl-1H-indole-2-carbonitrile with arylboronic acids proceeds efficiently under Pd(PPh₃)₄ catalysis (2–5 mol%), yielding 3-aryl derivatives in 69–90% yields [9]. Key advantages include:
Sonogashira alkynylation similarly installs alkyne functionalities using terminal alkynes, CuI co-catalysis, and amine bases, providing access to conjugated enyne architectures for materials science [9].
Mechanochemical methods eliminate solvent waste in purification steps. Crude 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile obtained from NCTS cyanation is purified via solvent-free crystallization: the solid residue is triturated with hexane and recrystallized from methanol under vacuum filtration. This reduces organic solvent consumption by >60% compared to column chromatography while maintaining >95% HPLC purity [4].
Microwave irradiation drastically reduces reaction times for indole ring formation preceding cyanation. N-propargylation of 2-cyanoanilines followed by gold-catalyzed cyclization under microwave irradiation (100–120°C, 20–30 min) delivers 1-substituted indole-3-carbonitriles in 80–92% yields – a significant improvement over thermal methods (6–12 h). This approach enhances energy efficiency and suppresses decomposition of nitrile groups at high temperatures [8].
1-Phenyl-1H-indole-3-carbonitrile serves as a privileged fragment in kinase inhibitor design. Its planar scaffold replaces flat polyaromatic systems to improve solubility while retaining key pharmacophore interactions. In DYRK1A inhibitors, 7-chloro-1H-indole-3-carbonitrile was identified as a minimal fragment (MW < 200 Da) that maintains nanomolar affinity (IC₅₀ = 380 nM). Elaboration via structure-guided growth added 2-phenyl and 7-iodo substituents, enhancing halogen bonding with Leu241 and improving potency to IC₅₀ = 18 nM [7].
For xanthine oxidase (XO) inhibitors, FBDD merged 3-cyanoindole with dihydropyrimidinone fragments via amide linkages. The hybrid inhibitor 13g (N-(3-cyano-1H-indol-5-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide) exhibited IC₅₀ = 0.16 μM – 52-fold more potent than allopurinol – by simultaneously engaging Asn768/Lys771 (indole) and Glu802/Arg880 (pyrimidinone) subsites [8].
The 3-cyano group functions as a versatile bioisostere for carboxylic acids and tetrazoles in kinase inhibitors. In TRK inhibitor design, indole-3-carbonitrile replaced the indazole moiety of entrectinib while conserving hinge-binding interactions. Molecular docking confirmed the cyano nitrogen hydrogen-bonds with Glu590 (bond distance: 2.8 Å) in TRKA, mimicking the original indazole pharmacophore. Optimized compound C11 achieved pan-TRK IC₅₀ values of 0.0018–0.0038 μM [3].
In anticancer hybrids, α-cyanochalcones incorporating 1-phenyl-3-arylpyrazole and indole-3-carbonitrile demonstrated p53-mediated apoptosis. Compound 7f (3-(3-(1H-indol-3-yl)-3-oxoprop-1-en-1-yl)-1-phenyl-4-(4-nitrophenyl)-1H-pyrazol-5-amine) induced Bax upregulation (3.7-fold) and Bcl-2 downregulation (0.35-fold) in HCT116 cells (IC₅₀ = 6.76 μg/mL) via the intrinsic apoptotic pathway [10].
Table 2: Bioactive Hybrids Incorporating 1-Phenyl-1H-indole-3-carbonitrile
Target | Hybrid Structure | Key Modification | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
TRK Kinase | 1H-Indole-3-carbonitrile-2-phenyl derivatives | Bioisosteric replacement of indazole | 0.0018–0.0038 μM |
Xanthine Oxidase | N-(3-Cyano-1H-indol-5-yl)dihydropyrimidinones | Fragment linkage via amide | 0.16 μM |
DYRK1A | 7-Iodo-2-phenyl-1H-indole-3-carbonitrile | Halogen bond engineering | 18 nM |
Colorectal Cancer | α-Cyanochalcone-pyrazolylindoles | Knoevenagel condensation | 6.76 μg/mL (HCT116) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0